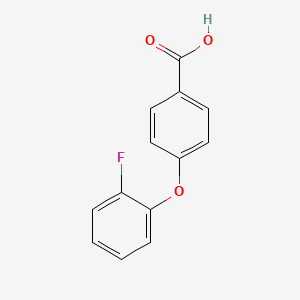

4-(2-Fluorophenoxy)benzoic acid

Übersicht

Beschreibung

“4-(2-Fluorophenoxy)benzoic acid” is a chemical compound with the molecular formula C13H9FO3 . It has a molecular weight of 232.21 . The compound appears as white crystals .

Synthesis Analysis

While specific synthesis methods for “4-(2-Fluorophenoxy)benzoic acid” were not found, a related compound, “4-fluoro benzoic acid”, has been used to prepare a series of hydrazide hydrazones, which were evaluated as potential antimicrobial agents .Molecular Structure Analysis

The molecular structure of “4-(2-Fluorophenoxy)benzoic acid” features two benzene rings with a dihedral angle of 70.99° . In the crystal structure, molecules are linked into dimers by centrosymmetric O—H⋯O interactions, generating R22(8) ring motifs .Physical And Chemical Properties Analysis

“4-(2-Fluorophenoxy)benzoic acid” is a white crystalline substance . It has a melting point range of 146-153°C . The compound should be stored at 0-8°C .Wissenschaftliche Forschungsanwendungen

Development of Novel Fluorescence Probes

- Research Focus: Novel fluorescence probes were designed for detecting highly reactive oxygen species (hROS) like hydroxyl radical (⋅OH) and reactive intermediates of peroxidase. These probes, including 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF), can differentiate hROS from other reactive oxygen species (ROS) and have applications in studying the roles of hROS in biological and chemical processes (Setsukinai et al., 2003).

Detection of Aromatic Metabolites in Methanogenic Consortium

- Research Focus: The transformation of m-cresol in a methanogenic consortium was studied using fluorinated compounds, leading to the identification of a novel demethylation reaction. This research provides insights into the anaerobic metabolism of phenols (Londry & Fedorak, 1993).

Enzymatic Synthesis of Benzoic Acids

- Research Focus: The enzymatic synthesis of 4-OH benzoic acid from phenol and CO2 using a Carboxylase enzyme. This method represents a biotechnological application of Carboxylase enzymes and offers a fast, cost-effective, and eco-friendly approach to synthesizing benzoic acids (Aresta et al., 1998).

Synthesis of Fluorinated Phthalazinone Monomers and Polymers

- Research Focus: The synthesis and characterization of a fluorinated phthalazinone monomer and its polymers were explored. These polymers exhibit good solubility and excellent thermal properties, making them potential materials for optical waveguides (Xiao et al., 2003).

Fluorescent Probes Sensing pH and Metal Cations

- Research Focus: The development of fluorescent probes sensitive to pH changes and specific metal cations. This application highlights the utility of fluorophenols in creating highly sensitive and selective probes (Tanaka et al., 2001).

Antibacterial Agents Synthesis

- Research Focus: Synthesis of new fluorine-containing thiadiazolotriazinones as potential antibacterial agents. These compounds demonstrate promising antibacterial activity, highlighting the role of fluorinated compounds in drug development (Holla et al., 2003).

Understanding Metabolism of Benzoic Acids

- Research Focus: A study focused on the quantitative structure-metabolism relationships for substituted benzoic acids, including fluorobenzoic acids. This research offers insights into the metabolism of these compounds and their interactions with drug-metabolizing enzymes (Ghauri et al., 1992).

Eigenschaften

IUPAC Name |

4-(2-fluorophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVPPFRFMKAQFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601996 | |

| Record name | 4-(2-Fluorophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

913828-84-9 | |

| Record name | 4-(2-Fluorophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

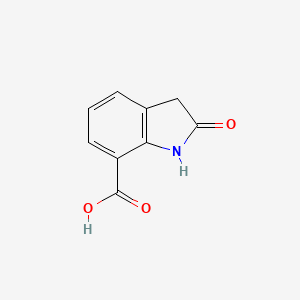

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B1357603.png)